Sylvestroside I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

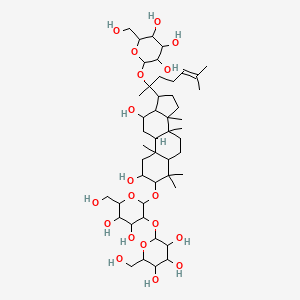

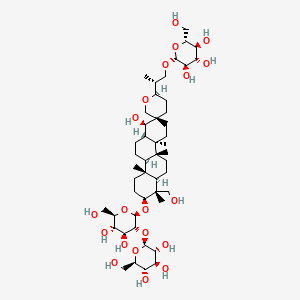

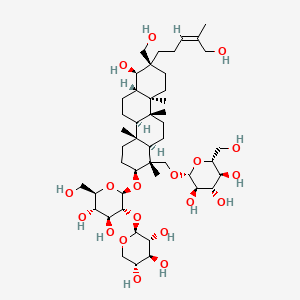

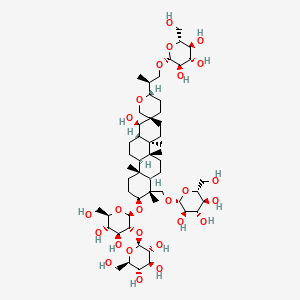

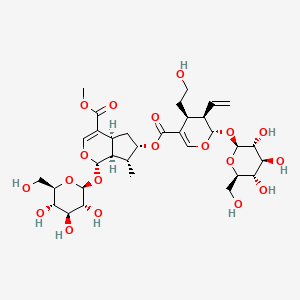

Sylvestroside I is a naturally occurring iridoid glycoside, primarily isolated from the plant Pterocephalus hookeri. Iridoids are a class of cyclopentane pyran monoterpenes known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and analgesic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sylvestroside I can be extracted from natural sources such as Pterocephalus hookeri. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. The detailed synthetic routes for this compound are not extensively documented, but it is generally obtained through the isolation from plant materials .

**Industrial Production Methods

Propriétés

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATUGVSVGFFN-RXSNYNEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for Sylvestroside I's anti-inflammatory effects?

A: this compound exhibits anti-inflammatory activity primarily by inhibiting cyclooxygenase-2 (COX-2) activity. [] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 activity, this compound reduces PGE2 release, thereby dampening the inflammatory response. []

Q2: From which plant sources can this compound be isolated?

A: Research indicates that this compound can be isolated from several plant species. It has been identified in Pterocephalus hookeri, a traditional Tibetan medicine used to treat inflammatory diseases. [, ] Additionally, Acicarpha tribuloides (Calyceraceae), another medicinal plant, has been reported as a source of this compound. []

Q3: Are there any specific challenges associated with isolating this compound from plant material?

A: Yes, isolating pure this compound can be challenging. Plant extracts often contain a complex mixture of compounds, making purification difficult. Researchers have employed techniques like affinity solid-phase extraction HPLC and preparative HPLC to successfully isolate this compound with high purity (>95%). []

Q4: Have there been any studies comparing the chemical composition of different parts of the same plant for this compound content?

A: Yes, a study utilizing ultra-high-performance liquid chromatography (UPLC) investigated the chemical variations between the aerial parts and roots of Pterocephalus hookeri. [] Interestingly, the study found that the root extract contained significantly higher levels of this compound compared to the aerial parts. [] This finding highlights the importance of considering different plant parts for potential variations in bioactive compound concentrations.

Q5: Beyond its anti-inflammatory effects, are there other potential pharmacological activities associated with this compound?

A: While the research primarily focuses on this compound's anti-inflammatory activity, extracts from Acicarpha tribuloides containing this compound also demonstrated analgesic effects in mice models. [] Further research is necessary to fully elucidate whether this compound directly contributes to these analgesic effects and to explore its potential in other therapeutic areas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

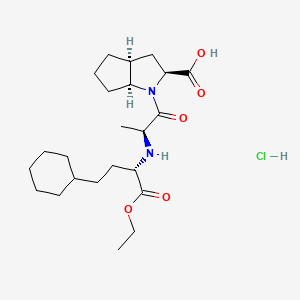

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)